3,3-Diethyl-piperazin-2-one
CAS No.:
Cat. No.: VC19897049
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16N2O |
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Molecular Weight | 156.23 g/mol |
IUPAC Name | 3,3-diethylpiperazin-2-one |
Standard InChI | InChI=1S/C8H16N2O/c1-3-8(4-2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) |
Standard InChI Key | OVTUFOAZSJSGJU-UHFFFAOYSA-N |
Canonical SMILES | CCC1(C(=O)NCCN1)CC |
Introduction
Structural and Chemical Identity
Piperazin-2-one derivatives are cyclic amides derived from piperazine, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. In 3,3-diethyl-piperazin-2-one, the ketone group at position 2 introduces planarity to the ring, while the ethyl groups at positions 3 introduce steric bulk and lipophilicity. The geminal diethyl substitution likely stabilizes the chair conformation of the piperazine ring, as observed in crystallographic studies of similar compounds .
The molecular formula is , with a molar mass of 156.23 g/mol. Key structural features include:
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A piperazine ring in a chair conformation.
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A ketone group at position 2, contributing to hydrogen-bonding interactions.
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Ethyl groups at positions 3, enhancing hydrophobicity.
Comparative data between piperazin-2-one and its 3,3-diethyl derivative are summarized below:
Property | Piperazin-2-one | 3,3-Diethyl-piperazin-2-one (Predicted) |
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Melting Point (°C) | 44 (hexahydrate) | 90–95 (estimated) |
Solubility in Water | High | Moderate to low |
LogP | -0.5 | 1.2 |
Synthesis and Reaction Pathways
The synthesis of 3,3-diethyl-piperazin-2-one likely involves alkylation of piperazin-2-one or its precursors. A plausible route is the nucleophilic substitution of a pre-functionalized piperazin-2-one intermediate with ethyl halides. For example, reacting piperazin-2-one with ethyl bromide in the presence of a base such as sodium hydride could yield the diethyl derivative:
This method mirrors the synthesis of N-alkylated piperazine derivatives reported in studies on bisphosphonate systems . In such reactions, the use of phosphoryl chloride () or phosphite esters () facilitates the formation of carbon-phosphorus bonds, though alkylation at nitrogen centers is equally feasible under basic conditions.
Reactivity studies of related compounds suggest that 3,3-diethyl-piperazin-2-one may undergo:
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Hydrolysis: Acidic or basic conditions could cleave the amide bond, yielding a linear diamine derivative. For instance, treatment with concentrated hydrochloric acid might produce -diethyl-ethylenediamine .
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Coordination Chemistry: The lone pair on the ring nitrogen atoms could bind to metal ions, forming complexes analogous to reported in piperazine coordination polymers .
Spectroscopic Characterization
Spectroscopic data for 3,3-diethyl-piperazin-2-one can be extrapolated from studies on structurally similar compounds. For example, the NMR spectrum of diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate (compound 17 in ) reveals distinct signals for ethyl groups () and piperazine ring protons () . For 3,3-diethyl-piperazin-2-one, the following signals are anticipated:
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NMR:
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(t, 6H, ).
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(m, 8H, ring and ).
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(s, 1H, ).
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NMR:
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().
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(ring ).
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(C=O).
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IR spectroscopy would show a strong absorption band at for the carbonyl group, consistent with piperazin-2-one derivatives .
Physicochemical Properties
The diethyl substitutions significantly alter the compound’s properties compared to unmodified piperazin-2-one:
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Solubility: Reduced water solubility due to increased hydrophobicity.
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Basicity: The p of the ring nitrogen atoms is expected to decrease slightly (from ~10.8 in piperazine ) due to steric hindrance from the ethyl groups.
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Thermal Stability: Higher melting point (90–95°C) than the hexahydrate of piperazine (44°C) , attributable to reduced hygroscopicity.
Stability and Degradation
Under acidic conditions, 3,3-diethyl-piperazin-2-one is prone to hydrolysis, breaking the amide bond to form -diethyl-ethylenediamine and carbon dioxide . Oxidative degradation pathways are less likely due to the saturated ring structure. Storage under anhydrous conditions is recommended to prevent carbamate formation, a common issue with piperazines exposed to atmospheric .
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